

Technical Guide: Chiral Properties and Resolution of 2,2-Dimethylhexan-3-amine

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Compound of Interest

Compound Name:	2,2-Dimethylhexan-3-amine hydrochloride
CAS No.:	1864063-57-9
Cat. No.:	B2838721

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Part 1: Executive Summary

2,2-Dimethylhexan-3-amine (CAS: 15196543) is a structural isomer of the sympathomimetic amine 1,3-dimethylamylamine (DMAA).[1][2] Distinguished by a bulky tert-butyl group adjacent to the amine-bearing carbon, this molecule exhibits unique steric properties that influence its receptor binding affinity and metabolic stability.[1][2]

The molecule possesses a single chiral center at the C3 position.[1] Due to the high steric bulk of the adjacent tert-butyl group (C2) compared to the n-propyl chain (C4-C6), the enantiomers of this amine display significant divergence in biological activity and chemical reactivity.[1][2] This guide provides a rigorous framework for the synthesis, resolution, and characterization of the (R)- and (S)-enantiomers.[1][2]

Part 2: Molecular Architecture & Stereochemistry[1][2]

Structural Analysis

The core structure consists of a hexane chain with a gem-dimethyl substitution at C2 and an amine group at C3.[1][2]

- IUPAC Name: 2,2-Dimethylhexan-3-amine[1][2][3]

- Molecular Formula: C

H

N^[2]^[3]^[4]

- Molecular Weight: 129.25 g/mol ^[1]^[2]
- Chiral Center: C3

Cahn-Ingold-Prelog (CIP) Assignment

To assign the absolute configuration (*R/S*), we prioritize the substituents attached to the C3 chiral center based on atomic number and connectivity.^[1]^[2]

- Priority 1:

(Nitrogen, Atomic #7)^[1]^[2]

- Priority 2:

(tert-Butyl group). The C2 carbon is bonded to three carbons.^[1]^[2]

- Priority 3:

(n-Propyl group). The C4 carbon is bonded to one carbon and two hydrogens.^[1]^[2]

- Priority 4:

(Hydrogen).^[1]^[2]

Configuration Logic:

- View: Orient the molecule with the lowest priority group (H) pointing away from the viewer.^[2]
- (*R*)-Enantiomer: The sequence 1
2
3 follows a Clockwise direction.^[1]^[2]

- (S)-Enantiomer: The sequence 1
2
3 follows a Counter-Clockwise direction.[1][2]

Part 3: Synthesis & Resolution Strategies

Researchers have two primary pathways to access enantiopure 2,2-Dimethylhexan-3-amine: Asymmetric Synthesis (Route A) and Optical Resolution (Route B).[1][2]

Route A: Asymmetric Reductive Amination (Catalytic)

This method utilizes the prochiral ketone precursor, 2,2-dimethylhexan-3-one (CAS 5405-79-8), and a chiral catalyst to induce stereoselectivity.[1][2]

- Precursor: 2,2-Dimethylhexan-3-one[1][2]
- Reagents: Ammonium acetate, Hydrogen (
) [2]
- Catalyst: Ru(OAc)
(R)-BINAP) or Ir-f-Binaphane[1][2]
- Mechanism: Dynamic Kinetic Resolution (DKR) is difficult here due to the lack of an
-proton on the tert-butyl side.[1][2] Therefore, direct asymmetric hydrogenation of the
corresponding imine is preferred.[2]

Route B: Classical Resolution via Diastereomeric Salts (Recommended)

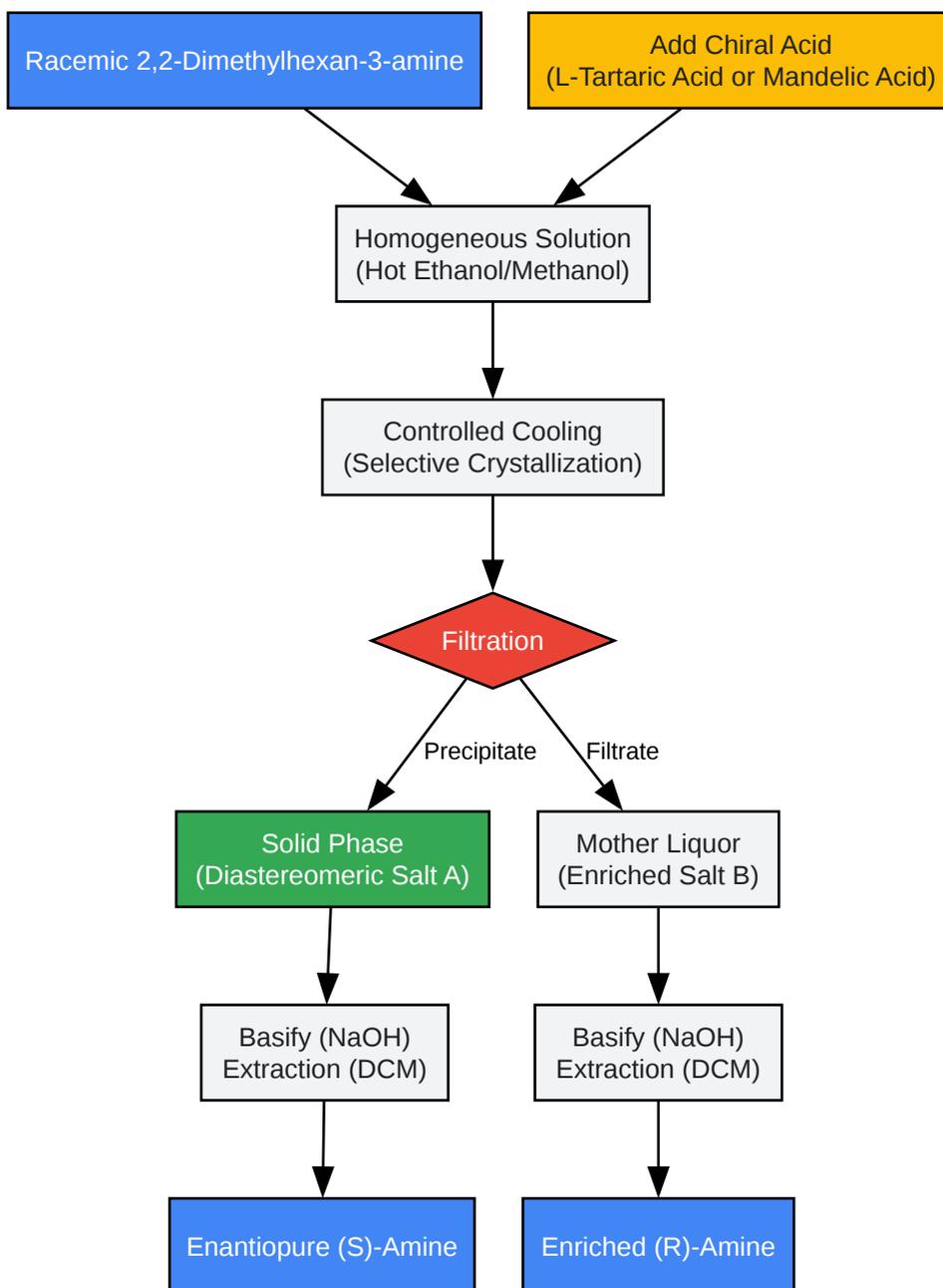
Due to the steric hindrance of the tert-butyl group, enzymatic resolution (lipases) often suffers from slow kinetics.[2] Classical resolution using chiral acids is the most robust method for this specific amine.[1][2]

Protocol 1: Resolution with L-(+)-Tartaric Acid

- Salt Formation: Dissolve racemic 2,2-dimethylhexan-3-amine (1.0 eq) in hot ethanol. Add L-(+)-Tartaric acid (0.5 eq) dissolved in hot ethanol.
- Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The less soluble diastereomeric salt (typically the (S)-amine-L-tartrate complex) will crystallize.[1][2]
- Filtration: Collect crystals via vacuum filtration.[1][2] Wash with cold ethanol.[1][2]
- Liberation: Suspend the salt in water and basify with 2M NaOH to pH > 12. Extract the free amine with Dichloromethane (DCM).[2]
- Recycling: The mother liquor is enriched with the (R)-enantiomer.[1][2]

Visualization: Resolution Workflow

The following diagram outlines the logical flow for resolving the racemate.



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Caption: Workflow for the classical resolution of 2,2-Dimethylhexan-3-amine using diastereomeric crystallization.

Part 4: Analytical Characterization

Validating the enantiomeric excess (ee) is critical.[2] Standard C18 columns cannot separate these enantiomers.[1][2]

Chiral HPLC Method[2][5]

- Column: Daicel Chiralpak IA or AD-H (Amylose-based stationary phases are preferred for hindered amines).[1][2]
- Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).[1][2]
- Flow Rate: 0.5 mL/min.
- Detection: UV at 210 nm (low absorption due to lack of chromophore) or Refractive Index (RI) detector.[1][2]
- Note: The tert-butyl group provides significant steric discrimination, usually resulting in high resolution factors () on amylose columns.[1][2]

Derivatization for GC Analysis (Mosher's Method)

If HPLC detection is difficult due to weak UV absorption, derivatization with Mosher's Acid Chloride is the gold standard.[2]

- Reaction: Mix amine (10 mg) with (R)-(-)-
-methoxy-
-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in Pyridine.
- Analysis: Analyze the resulting diastereomeric amides via GC-MS or
H-NMR.
- NMR Shift: The tert-butyl protons will show distinct chemical shifts for the (R,R) and (R,S) diastereomers due to the anisotropic effect of the phenyl ring in the Mosher auxiliary.[2]

Part 5: Quantitative Data Summary

The following table summarizes the estimated and theoretical physical properties based on structural analogs (e.g., 1,3-dimethylamylamine) and group contribution methods.

Property	Value / Description	Note
CAS Number	15196543	Parent amine
Molecular Weight	129.25 g/mol	
Boiling Point	~145 - 155 °C	Estimated (760 mmHg)
pKa	~10.5	Typical for hindered aliphatic amines
Solubility	Soluble in Ethanol, DCM, Et2O; Low in Water	Hydrophobic t-butyl group dominates
Density	~0.78 g/mL	at 25°C
Appearance	Colorless Liquid	Amine odor

Part 6: References

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